![molecular formula C24H21ClN4O4 B4393683 4-chloro-2-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4393683.png)
4-chloro-2-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide
Descripción general
Descripción
4-chloro-2-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide, also known as NPC-15437, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule inhibitor of the protein kinase C (PKC) family, which are enzymes involved in many cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
4-chloro-2-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide inhibits the activity of PKC enzymes by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which is necessary for its activation. By inhibiting PKC activity, this compound can affect various cellular processes that are regulated by PKC, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits cell growth and induces apoptosis by activating caspase-3 and -9. In animal models of inflammation, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models of neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-2-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide has several advantages as a research tool, including its specificity for PKC enzymes and its ability to inhibit the activity of multiple PKC isoforms. However, this compound also has some limitations, such as its relatively low potency compared to other PKC inhibitors and its potential off-target effects.
Direcciones Futuras
There are several future directions for the study of 4-chloro-2-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide. One area of research could be the development of more potent analogs of this compound that could be used as therapeutic agents for cancer, inflammation, and neurodegenerative diseases. Another area of research could be the investigation of the role of specific PKC isoforms in various cellular processes and diseases, and the development of isoform-specific inhibitors. Finally, the use of this compound in combination with other drugs or therapies could also be explored as a potential strategy to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
4-chloro-2-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide has been studied for its potential use in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. PKC enzymes have been implicated in the development and progression of cancer, and this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammation is another area where PKC enzymes are involved, and this compound has been shown to reduce inflammation in animal models of arthritis and colitis. Finally, PKC enzymes have also been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's, and this compound has been studied for its potential neuroprotective effects.
Propiedades
IUPAC Name |
4-chloro-2-nitro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O4/c25-17-10-11-20(22(16-17)29(32)33)23(30)26-21-9-5-4-8-19(21)24(31)28-14-12-27(13-15-28)18-6-2-1-3-7-18/h1-11,16H,12-15H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRAQXKCLHIZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4393600.png)

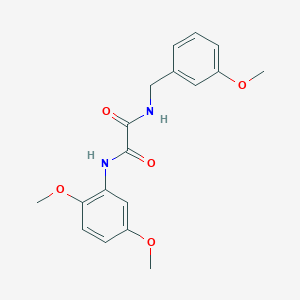
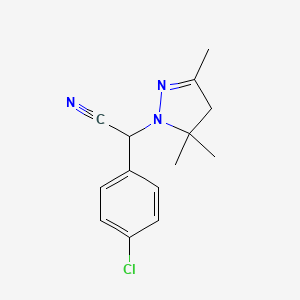
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4393630.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4393636.png)
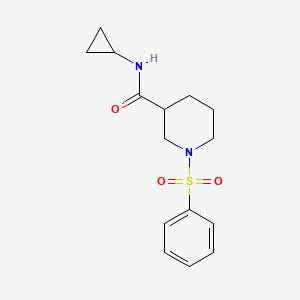

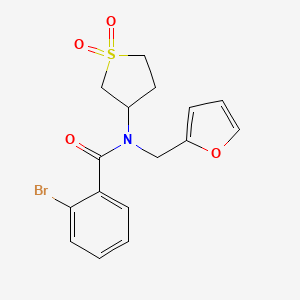

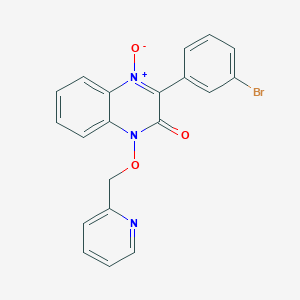
![N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4393690.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethyl-4-fluorobenzenesulfonamide](/img/structure/B4393702.png)
